1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine
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Overview
Description
1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, which is further linked to a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium acetate, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzyl piperazines.
Scientific Research Applications
1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2,6-dimethoxybenzoic acid
- N-(4-bromo-2,6-dimethoxybenzyl)cyclopropanamine
Uniqueness: 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine is unique due to its specific substitution pattern on the benzyl ring and the presence of a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-bromo-2,6-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-6-17(7-5-16)10-12-13(18-2)8-11(15)9-14(12)19-3/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDIKHQUSAFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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